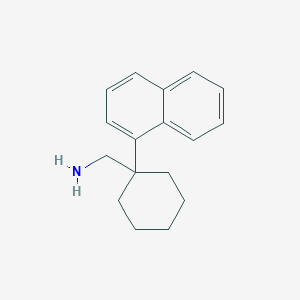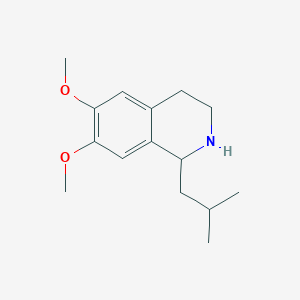![molecular formula C9H10N4O3S3 B256296 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B256296.png)
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound with a molecular formula of C11H12N4O3S3. This compound has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
作用機序
The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of various enzymes, including aldose reductase, acetylcholinesterase, and xanthine oxidase. These enzymes are involved in various physiological processes, and their inhibition may lead to the pharmacological activities observed for this compound.
Biochemical and Physiological Effects:
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported to exhibit various biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory and antioxidant activities, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Moreover, this compound has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages for lab experiments. This compound is easy to synthesize and purify, and it exhibits high purity and high yield. Moreover, this compound has been extensively studied for its pharmacological activities, and its mechanism of action is well understood. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide. One potential direction is the development of analogs with improved pharmacological activities and reduced toxicity. Moreover, the potential applications of this compound in various fields, including medicinal chemistry, drug discovery, and biochemistry, should be further explored. Additionally, the mechanism of action of this compound should be further elucidated to better understand its pharmacological activities. Finally, the potential applications of this compound in the treatment of various diseases, including cancer and inflammation, should be further investigated.
合成法
The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 2,4-thiazolidinedione with 5-(ethylthio)-1,3,4-thiadiazol-2-amine in the presence of acetic anhydride and glacial acetic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. This synthesis method has been reported to yield high purity and high yield of the desired product.
科学的研究の応用
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been reported to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer activities. Moreover, this compound has been shown to inhibit the activity of various enzymes, including aldose reductase, acetylcholinesterase, and xanthine oxidase.
特性
製品名 |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
|---|---|
分子式 |
C9H10N4O3S3 |
分子量 |
318.4 g/mol |
IUPAC名 |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H10N4O3S3/c1-2-17-9-13-12-7(19-9)10-5(14)3-4-6(15)11-8(16)18-4/h4H,2-3H2,1H3,(H,10,12,14)(H,11,15,16) |
InChIキー |
OAUWHFWBAJBFAT-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)CC2C(=O)NC(=O)S2 |
正規SMILES |
CCSC1=NN=C(S1)NC(=O)CC2C(=O)NC(=O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole](/img/structure/B256213.png)

![1-[2-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B256218.png)

![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)
![8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine](/img/structure/B256239.png)
![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256241.png)

![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B256246.png)

![3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B256250.png)
![N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B256251.png)
![3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol](/img/structure/B256252.png)